2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol This compound features a benzo[d][1,3]dioxole core structure, which is a common motif in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylphenol with phthalic anhydride in the presence of a Lewis acid catalyst can yield the desired product . Another approach involves the use of palladium-catalyzed arylation reactions to construct the benzo[d][1,3]dioxole core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a PCSK9 inhibitor, it binds to the EGF(A) domain of the low-density lipoprotein receptor (LDLR) on liver cells, preventing the degradation of LDLR and promoting the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream . This mechanism is crucial for its potential therapeutic effects in managing hyperlipidemia and reducing cardiovascular risk .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: A core structure found in many natural products and synthetic compounds with various biological activities.
2-Phenylbenzo[d][1,3]dioxole: Similar to 2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid but lacks the carboxylic acid group, affecting its reactivity and applications.
Benzoic Acid Derivatives: Compounds with a benzoic acid core structure that exhibit different chemical and biological properties depending on the substituents attached.
Uniqueness
Its ability to inhibit PCSK9 and its role in regulating LDL-C levels highlight its therapeutic potential .
Properties
Molecular Formula |
C14H10O4 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-phenyl-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-7-4-8-11-12(10)18-14(17-11)9-5-2-1-3-6-9/h1-8,14H,(H,15,16) |
InChI Key |
VJRJSWUGHKVNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2OC3=CC=CC(=C3O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.